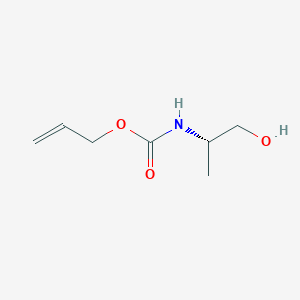

S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester

Description

Properties

IUPAC Name |

prop-2-enyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYPCMXKJUEIW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester typically involves the reaction of an appropriate alcohol with carbamic acid derivatives. One common method is the esterification of 2-hydroxy-1-methylethyl alcohol with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds enhances its solubility and bioavailability, making it suitable for biological studies.

Medicine

- Therapeutic Properties : Research has indicated that this compound may possess therapeutic properties, including neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. It may inhibit enzymes involved in the formation of neurotoxic compounds.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that can enhance the performance of end products.

Neuroprotective Effects

A study investigated the inhibitory effects of this compound on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. The results indicated that modifications to the compound could enhance its inhibitory activity against BACE1, potentially mitigating amyloid-beta peptide formation.

Antifungal Activity

Research highlighted the antifungal properties of carbamate derivatives similar to this compound. Structure-activity relationship (SAR) analyses suggested that certain side chain modifications could significantly improve antifungal potency against various pathogens.

Mechanism of Action

The mechanism of action of S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamic acid moiety can interact with enzymes or receptors. The allyl ester group may undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Steric and Stereochemical Variations

R-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester (CAS 1240490-25-8):

The R-enantiomer shares the same molecular formula and weight but differs in stereochemistry. While its pharmacological data are undisclosed, enantiomeric pairs in carbamates often show divergent bioactivity. For example, quaternary salts of tertiary bases in similar compounds exhibit enhanced activity , suggesting stereochemistry may modulate receptor interactions .- (5-Aminopentyl)-carbamic acid allyl ester hydrochloride (CAS 1049721-59-6): This analog replaces the hydroxy-methyl-ethyl group with a linear aminopentyl chain. However, the absence of a hydroxyl group may reduce hydrogen-bonding capacity .

Substituent Modifications

Allyl (4-bromophenyl)carbamate (CAS 194801-86-0):

Features a bromophenyl group instead of the hydroxy-methyl-ethyl chain. The aromatic ring introduces lipophilicity (molecular weight: 256.099 g/mol), which may improve membrane permeability but reduce aqueous solubility compared to the aliphatic S-compound .Carbamic acid, 2-hydroxyethyl-, allyl ester :

A structural isomer with a hydroxyethyl group. The linear hydroxyethyl chain lacks the branching seen in the S-compound, which could alter steric interactions in enzymatic binding pockets .

Pharmacological Activity and Toxicity

Activity Trends in Carbamates

Evidence from physostigmine-like carbamates highlights critical structure-activity relationships:

- Allyl esters (e.g., methyl-, allyl-, benzyl-carbamates) demonstrate stronger activity in stimulating intestinal peristalsis and miotic effects compared to ethyl or phenyl esters .

- The quaternary salts of aromatic bases exhibit higher activity than tertiary bases, though this trend reverses when the basic group is in a side chain .

Toxicity Considerations

- Allyl carbamate (CAS 2114-11-6):

Boiling point: 208°C; density: 1.044 g/cm³. Toxicity data in mice (100 µmol/kg, intraperitoneal) indicate moderate effects . - Ethyl carbamate (urethane): A known carcinogen (CAS 51-79-6) due to metabolic activation to vinyl epoxides.

Physicochemical Properties

Biological Activity

S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize current knowledge on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its role in drug design. The structural motif allows for various interactions with biological targets, enhancing its therapeutic potential. The compound's molecular formula is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Properties

Research has indicated that carbamate derivatives exhibit significant anticancer activity. For instance, studies have shown that certain carbamates can inhibit cancer cell proliferation through various mechanisms. A study focused on related compounds demonstrated that they could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .

Table 1: Summary of Anticancer Activity of Carbamate Derivatives

| Compound | Cell Line Tested | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon Cancer) | 0.12 | Inhibition of HSP90 and TRAP1 signaling |

| Related Carbamate Derivative | HEK-293 (Normal Cells) | 0.81 | Selective apoptosis in cancer cells |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have highlighted the effectiveness of carbamate derivatives in inhibiting bacterial growth and biofilm formation. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Carbamate Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | High |

| Escherichia coli | 0.5 µg/mL | Moderate |

| Pseudomonas aeruginosa | 0.75 µg/mL | Moderate |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Protein Synthesis : Similar to other alkaloids, this compound may interfere with ribosomal function, thereby inhibiting protein synthesis crucial for cancer cell survival .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways specifically in cancer cells, leading to programmed cell death while preserving normal cell viability .

- Antimicrobial Mechanisms : The disruption of bacterial membrane integrity and interference with metabolic processes are key factors in its antimicrobial action .

Case Study 1: Anticancer Efficacy

In a recent study examining the effects of various carbamates on HCT-116 colon cancer cells, this compound was found to significantly reduce cell viability at low concentrations (IC = 0.12 µM). The study further elucidated that the compound activates the heat shock protein pathway, leading to enhanced apoptosis in tumor cells .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus, with an MIC value of 0.25 µg/mL. This suggests potential applications in developing new antibacterial agents to combat resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via N-acyliminium ion reactions using Lewis acid catalysts like BF₃⋅OEt₂ in dichloromethane (CH₂Cl₂). For example, analogous carbamic acid allyl esters are prepared by reacting benzaldehyde derivatives with allyl carbamate precursors under controlled conditions for 20 hours . Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and IR spectroscopy to validate the presence of functional groups (e.g., allyl ester C=O stretch at ~1700 cm⁻¹) and stereochemistry .

Q. What are the critical physical and chemical properties of this compound relevant to laboratory handling?

- Methodological Answer : Key properties include:

- Molecular formula : C₇H₁₃NO₃ (based on analogous carbamic acid allyl esters) .

- Boiling point : ~208°C (extrapolated from similar esters) .

- Vapor pressure : 0.218 mmHg at 25°C, indicating moderate volatility .

- Stability : Hydrolytically sensitive due to the ester group; store under inert conditions (argon) at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Catalyst screening : Test chiral Lewis acids (e.g., (R,R)-Whelk-O1) to induce stereoselectivity, as demonstrated in chiral separations of related carbamates using 90:10 hexane/2-propanol .

- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor N-acyliminium ion formation, while additives like molecular sieves can suppress hydrolysis .

- Reaction monitoring : Use TLC or HPLC-MS to track intermediate formation and minimize side reactions (e.g., allyl ester degradation) .

Q. How should researchers reconcile conflicting toxicological data (e.g., carcinogenicity vs. non-carcinogenicity) for this compound?

- Methodological Answer :

- Data triangulation : Compare in vitro mutagenicity assays (e.g., Ames test) with in vivo studies (e.g., rodent models). For example, allyl carbamates show questionable carcinogenicity in mice (TDLo = 279 mg/kg over 4 weeks) but require dose-response validation .

- Metabolite analysis : Investigate biotransformation pathways (e.g., ester hydrolysis to carboxylic acids) using LC-MS to identify toxic metabolites .

- Threshold limits : Adhere to OSHA guidelines for carbamate handling (e.g., PPE, fume hoods) due to potential NOx emission upon decomposition .

Q. What analytical strategies are recommended for resolving enantiomeric mixtures of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/2-propanol (90:10) mobile phase, achieving baseline separation for structurally similar carbamates .

- Circular dichroism (CD) : Confirm absolute configuration by correlating elution order with CD spectra of resolved enantiomers .

Q. How does the steric and electronic environment of the hydroxy-methyl-ethyl group influence reactivity in downstream applications?

- Methodological Answer :

- Steric effects : The 2-hydroxy-1-methyl-ethyl moiety increases steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl. Quantify via kinetic studies (e.g., competition experiments with bulkier vs. smaller nucleophiles) .

- Electronic effects : The hydroxyl group can participate in hydrogen bonding, stabilizing transition states in cyclization reactions. Probe using DFT calculations (e.g., Gaussian09) to map electron density distributions .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for carbamic acid allyl esters under acidic conditions?

- Methodological Answer :

- pH-dependent hydrolysis : Conduct accelerated stability studies (40°C/75% RH) across pH 2–7 buffers. For example, allyl esters hydrolyze rapidly below pH 3 due to protonation of the leaving group, while neutral conditions favor stability .

- Counterion effects : Compare hydrolysis rates with different acids (e.g., HCl vs. TFA); bulky counterions may stabilize intermediates via ion pairing .

Comparative Studies

Q. How do the spectroscopic signatures of this compound differ from other carbamic acid esters?

- Methodological Answer :

- IR spectroscopy : Allyl esters exhibit a distinct C-O-C stretch at ~1250 cm⁻¹, absent in methyl/ethyl carbamates .

- NMR : The allyl protons resonate as a multiplet at δ 4.5–5.5 ppm (¹H), while the carbamate carbonyl appears at δ 155–160 ppm (¹³C) .

Safety and Compliance

Q. What are the best practices for safe disposal of reaction byproducts containing allyl carbamate residues?

- Methodological Answer :

- Neutralization : Treat acidic waste with aqueous NaHCO₃ to hydrolyze residual esters into non-volatile carboxylic acids .

- Regulatory compliance : Follow EPA TSCA inventory guidelines for carbamate disposal (e.g., incineration with scrubbing for NOx abatement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.